2,3,5,6-tetrachloropyridin-4-ol

Catalog No.
S576392
CAS No.
2322-38-5
M.F
C5HCl4NO
M. Wt
232.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-tetrachloropyridin-4-ol

CAS Number

2322-38-5

Product Name

2,3,5,6-tetrachloropyridin-4-ol

IUPAC Name

2,3,5,6-tetrachloro-1H-pyridin-4-one

Molecular Formula

C5HCl4NO

Molecular Weight

232.9 g/mol

InChI

InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)

InChI Key

RURNAQBVEXFRFC-UHFFFAOYSA-N

SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl

Synonyms

2,3,5,6-tetrachloro-4-pyridinol, 2,3,5,6-tetrachloro-4-pyridinol sodium salt

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl

2,3,5,6-Tetrachloropyridin-4-ol (CAS 2322-38-5) is a highly halogenated heterocyclic building block and specialized biochemical probe. Characterized by a fully substituted pyridine ring containing four chlorine atoms and a single hydroxyl group, this compound exhibits extreme electron deficiency. In industrial and laboratory procurement, it is primarily sourced as a rigid, highly lipophilic precursor for complex ether-linked heterocycles, and as a potent, non-competitive inhibitor of vitamin K-dependent carboxylase [1]. Its high degree of chlorination fundamentally alters its tautomeric behavior and acidity compared to unhalogenated pyridinols, making it a highly specific reagent rather than a general-purpose building block [2].

Substituting 2,3,5,6-tetrachloropyridin-4-ol with unhalogenated analogs (e.g., 4-hydroxypyridine) or carbocyclic equivalents (e.g., pentachlorophenol) routinely leads to process failures or loss of assay efficacy. Unsubstituted 4-hydroxypyridine exists predominantly as a pyridone in aqueous and polar environments, driving unwanted N-alkylation during synthesis [1]. In contrast, the strong electron-withdrawing effect of the four chlorine atoms in 2,3,5,6-tetrachloropyridin-4-ol locks the molecule in the reactive hydroxy tautomer, ensuring predictable O-directed reactivity [1]. Furthermore, in biochemical applications, substituting this compound with standard clinical anticoagulants like warfarin or carbocyclic chlorinated phenols results in a massive drop in target affinity, rendering generic alternatives useless for high-potency in vitro carboxylase inhibition models [REFS-2, REFS-3].

Tautomeric Equilibrium Shift for Regioselective Synthesis

The utility of hydroxypyridines in synthesis is often limited by their tautomerization to pyridones, which complicates regiocontrol. However, the four highly electronegative chlorine atoms on 2,3,5,6-tetrachloropyridin-4-ol strongly displace this equilibrium. In aqueous solutions, 2,3,5,6-tetrachloropyridin-4-ol exists at 95% or higher in the hydroxy form [1]. In stark contrast, unsubstituted 4-hydroxypyridine exists almost exclusively in the oxo (pyridone) form under identical conditions [1]. This quantitative shift is critical for procurement, as it dictates the compound's behavior in nucleophilic substitution reactions.

Evidence DimensionProportion of hydroxy tautomer in aqueous solution
Target Compound Data≥95% hydroxy form
Comparator Or Baseline4-hydroxypyridine (predominantly oxo/pyridone form)
Quantified DifferenceMassive displacement toward the reactive hydroxy tautomer
ConditionsAqueous solution at standard conditions

Ensures high-yield, regioselective O-alkylation without the need for additional protecting groups, streamlining the scale-up of ether-linked heterocycles.

High-Potency in vitro Inhibition of Vitamin K-Dependent Carboxylase

For researchers procuring biochemical probes for vitamin K-dependent carboxylation, standard clinical anticoagulants often lack the necessary in vitro potency. 2,3,5,6-Tetrachloropyridin-4-ol functions as a highly potent, non-competitive antagonist. In comparative in vitro assays measuring the inhibition of endogenous substrate carboxylation, 2,3,5,6-tetrachloropyridin-4-ol demonstrated an IC50 of 1.23 µM [1]. Under identical conditions, the widely used anticoagulant warfarin required an IC50 of 6.63 mM to achieve the same 50% inhibition [1].

Evidence DimensionIC50 for vitamin K-dependent carboxylation inhibition
Target Compound Data1.23 ± 0.238 µM
Comparator Or BaselineWarfarin (6.63 ± 2.82 mM)
Quantified Difference~5,390-fold greater inhibitory potency for the target compound
ConditionsIn vitro endogenous substrate carboxylation assay

Allows researchers to achieve complete enzyme inhibition at micromolar concentrations, avoiding the off-target toxicity and solubility issues associated with millimolar dosing of warfarin.

Heteroatom-Driven Affinity Enhancement vs. Carbocyclic Analogs

When selecting a chlorinated aromatic inhibitor, the presence of the pyridine nitrogen is a critical differentiator over purely carbocyclic chlorinated phenols. While 2,3,5,6-tetrachlorophenol shares an identical substitution pattern with the target compound, it exhibits significantly lower potency in carboxylase inhibition. Assays reveal that 2,3,5,6-tetrachlorophenol has an IC50 of 5 to 10 µM, whereas 2,3,5,6-tetrachloropyridin-4-ol achieves an IC50 of 1.23 µM [1]. The inclusion of the heterocyclic nitrogen enhances target binding affinity by roughly 4- to 8-fold [1].

Evidence DimensionIC50 for carboxylase inhibition
Target Compound Data1.23 µM
Comparator Or Baseline2,3,5,6-tetrachlorophenol (5–10 µM)
Quantified Difference4x to 8x higher potency for the heterocyclic compound
ConditionsIn vitro carboxylase inhibition assay

Justifies the higher procurement cost of the heterocyclic building block over cheaper chlorinated phenols when maximum biochemical potency is required.

Regioselective Precursor for Halogenated Agrochemicals

Because it exists almost entirely in the hydroxy tautomer, 2,3,5,6-tetrachloropyridin-4-ol is the preferred precursor for synthesizing complex ether-linked pyridine herbicides and pesticides [1]. It allows chemists to bypass the N-alkylation side reactions that plague unsubstituted pyridinols, streamlining industrial scale-up.

High-Potency in vitro Carboxylase Inhibition Models

With an IC50 of 1.23 µM, this compound is ideal for in vitro studies of vitamin K-dependent carboxylation where standard agents like warfarin fail to provide sufficient blockade [2]. It is particularly useful for mapping the binding kinetics of the carboxylase enzyme.

Environmental Adsorption and Remediation Modeling

The locked hydroxy state and high hydrophobicity of 2,3,5,6-tetrachloropyridin-4-ol make it an excellent standardized probe for studying the adsorption of tautomeric heterocycles at metal oxide-water interfaces [1]. It serves as a benchmark for modeling the environmental fate of highly chlorinated pyridine metabolites.

XLogP3

3.5

Related CAS

5000-22-6 (hydrochloride salt)

Other CAS

2322-38-5

Wikipedia

2,3,5,6-Tetrachloro-4-pyridinol

Dates

Last modified: 08-15-2023

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